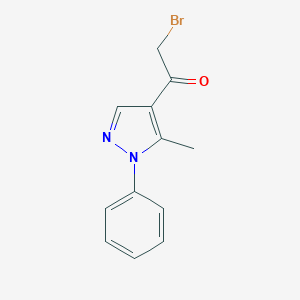

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, with the CAS number 137577-00-5, is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₁BrN₂O

- Molecular Weight : 279.13 g/mol

- Structure : The compound features a bromine atom attached to a pyrazole ring, which is a common structural motif in bioactive compounds.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on related pyrazole derivatives have shown that they can inhibit viral replication in various assays. In particular, the presence of halogen substituents (like bromine) has been linked to enhanced antiviral properties due to their ability to interact with viral proteins or host cell receptors.

Table 1: Summary of Antiviral Activity in Related Compounds

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 44 | 200 | 4.55 |

| Compound B | 25 | 150 | 6.00 |

| 2-Bromo derivative | TBD | TBD | TBD |

EC50 = Effective Concentration for 50% inhibition; CC50 = Cytotoxic Concentration for 50% inhibition.

Anti-inflammatory Effects

In addition to antiviral properties, some studies suggest that pyrazole derivatives exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Certain derivatives of pyrazole have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics. The structure of this compound suggests it may also exhibit similar activity.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Viral Entry : The bromine atom may enhance binding affinity to viral proteins.

- Interference with Replication : Pyrazole derivatives can disrupt viral replication processes by targeting nucleic acid synthesis.

- Modulation of Immune Response : By affecting cytokine production, these compounds could help modulate the immune response against infections.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several pyrazole derivatives, including those structurally similar to this compound. The results indicated that some compounds showed over 50% inhibition in yellow fever virus assays, suggesting potential therapeutic applications against flavivirus infections .

Structure Activity Relationship (SAR)

An investigation into the structure–activity relationship (SAR) of pyrazole derivatives highlighted that modifications at the phenyl or pyrazole rings significantly influence biological activity. The presence of electron-withdrawing groups like bromine was found to enhance antiviral potency while maintaining low cytotoxicity .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone as an antitumor agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazole ring can enhance its potency against specific tumors, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also shown promise in the realm of anti-inflammatory research. Its ability to inhibit certain inflammatory pathways suggests that it could be developed into a treatment for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound has been investigated for its potential use as a pesticide. Its structural similarity to known fungicides allows for the exploration of its efficacy against various agricultural pests and pathogens. Preliminary studies indicate that it may possess fungicidal properties that could be harnessed for crop protection .

Material Science

Synthesis of Novel Polymers

The compound's reactivity makes it a valuable building block in the synthesis of novel polymers and materials. Researchers are exploring its use in creating polymeric materials with enhanced thermal and mechanical properties. Such materials could have applications in coatings, adhesives, and composite materials .

Case Studies

Propriétés

IUPAC Name |

2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXRQSIPNGJNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380077 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137577-00-5 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.